molecular formula C9H7FN2O7 B8185354 4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester

4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester

Cat. No.: B8185354
M. Wt: 274.16 g/mol
InChI Key: VLWQCPHZKNTYCO-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester is an organic compound with the molecular formula C9H7FN2O7. It is a white solid at room temperature and is primarily used in research and industrial applications. The compound is known for its unique chemical structure, which includes a fluoro, methoxy, and dinitro functional groups attached to a benzoic acid methyl ester backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester typically involves a multi-step process:

    Nitration: The starting material, 4-fluoro-3-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 6 positions.

    Esterification: The nitrated product is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of 4-fluoro-3-methoxybenzoic acid are nitrated in industrial reactors.

    Continuous Esterification: The nitrated product is continuously fed into esterification reactors where methanol and acid catalysts are used to produce the final ester.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

Major Products

    Reduction: 4-Fluoro-3-methoxy-2,6-diaminobenzoic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester is used in various scientific research applications:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxybenzoic acid
  • 2,6-Dinitrobenzoic acid methyl ester
  • 4-Fluoro-2,6-dinitrobenzoic acid

Uniqueness

4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester is unique due to the combination of its functional groups. The presence of both fluoro and methoxy groups, along with two nitro groups, provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 4-fluoro-3-methoxy-2,6-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O7/c1-18-8-4(10)3-5(11(14)15)6(9(13)19-2)7(8)12(16)17/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWQCPHZKNTYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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